molecular formula C12H19N3O3S2 B3012480 Ethyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate CAS No. 394233-88-6

Ethyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate

Cat. No. B3012480
CAS RN: 394233-88-6
M. Wt: 317.42
InChI Key: HFVKLENADNTXAH-UHFFFAOYSA-N
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Description

The compound "Ethyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate" has been the subject of several studies, each focusing on its synthesis, pharmacological activities, and molecular structure. The compound has been synthesized using various methods, including microwave-assisted synthesis and one-pot synthesis, resulting in novel derivatives with potential biological activities .

Synthesis Analysis

The synthesis of "Ethyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate" has been achieved through diverse methods, such as microwave-assisted synthesis, three-component reactions, and one-pot synthesis. These methods have led to the creation of novel compounds with potential pharmacological activities .

Molecular Structure Analysis

The molecular structure of "Ethyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate" has been confirmed through various techniques, including X-ray crystallography, 1H-NMR, 13C-NMR, and MS methods. These analyses have provided insights into the structural characteristics of the compound and its derivatives .

Chemical Reactions Analysis

The compound has been subjected to various chemical reactions, resulting in the formation of diverse derivatives with potential biological activities. These reactions have been thoroughly characterized using spectroscopic and elemental analyses, providing valuable information on the reactivity and versatility of "Ethyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate" .

Physical and Chemical Properties Analysis

The physical and chemical properties of "Ethyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate" and its derivatives have been investigated, including their anti-inflammatory, analgesic, antioxidant, cytotoxic, and antiviral activities. These studies have provided valuable insights into the potential pharmacological applications of the compound and its derivatives .

"Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties" "Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates" "Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction" "Efficient One-Pot Synthesis of Ethyl [2-(2H-Chromene-3yl)-4-oxo-L,3-thiazolidin-3-yl]acetates" "Crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate" "A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of Their Reactions: Scientific Explanation"

Scientific Research Applications

1. α-Glucosidase Inhibitors in Diabetes Treatment

Ethyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate derivatives demonstrate potent α-glucosidase inhibitory activity, indicating potential in treating type 2 diabetes. A derivative, ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate, was notably effective with competitive inhibition at the α-glucosidase active site (Saeedi et al., 2020).

2. Anti-inflammatory and Analgesic Agents

Substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, including similar derivatives, have been explored for anti-inflammatory and analgesic properties. They demonstrate significant in vitro anti-inflammatory activity and are potential candidates for drug development in this area (Shkair et al., 2016).

3. Growth Stimulant Properties

Derivatives of 2-amino and 2-ethylamino-[1,3,4]thiadiazoles, akin to ethyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate, have shown promising growth stimulant properties. This suggests their potential application in agriculture or botanical sciences (Knyazyan et al., 2013).

4. Cytotoxic Agents in Cancer Therapy

Certain 1,3,4-thiadiazole derivatives, structurally related to the chemical , have shown potent cytotoxic effects against human tumor cell lines. For example, a specific derivative exhibited significant inhibitory effects against SKOV-3 cells, suggesting potential in cancer treatment (Almasirad et al., 2016).

5. Antimicrobial Agents

Some 1,3,4-thiadiazole molecules and their derivatives, closely related to ethyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate, have shown effectiveness as antimicrobial agents. This opens avenues for research in developing new antimicrobial drugs (Desai et al., 2007).

properties

IUPAC Name

ethyl 2-[1-oxo-1-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S2/c1-5-18-9(16)6-19-8(4)10(17)13-12-15-14-11(20-12)7(2)3/h7-8H,5-6H2,1-4H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVKLENADNTXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((1-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate

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